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molecular formula C8H12O2 B1360216 2-Ethoxycyclohex-2-en-1-one CAS No. 29941-82-0

2-Ethoxycyclohex-2-en-1-one

Cat. No. B1360216
M. Wt: 140.18 g/mol
InChI Key: PJLUWPNLDKJSCF-UHFFFAOYSA-N
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Patent
US08541429B2

Procedure details

50 g (0.45 mol) of 1,2-dicyclohexandione were dissolved in a mixture of 1 L of toluene and 0.5 L of ethanol. 10 g of p-toluenesulfonic acid were added and the solution heated at reflux for 2 days. (TLC chloroform/methanol 6/1). The solvent was then evaporated, the residue redissolved with dichloromethane and washed with a saturated solution of NaHCO3. The organic layer was dried over Na2SO4 and concentrated. The crude was purified by chromatography on a silica gel column by eluting with a mixture of cyclohexane/ethyl acetate 98/2 (66% yield as an oil).
[Compound]
Name
1,2-dicyclohexandione
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.C(Cl)(Cl)Cl.C[OH:17].[CH2:18]([OH:20])[CH3:19]>C1(C)C=CC=CC=1>[CH2:18]([O:20][C:6]1[C:1](=[O:17])[CH2:2][CH2:3][CH2:4][CH:5]=1)[CH3:19] |f:1.2|

Inputs

Step One
Name
1,2-dicyclohexandione
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
0.5 L
Type
reactant
Smiles
C(C)O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved with dichloromethane
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on a silica gel column
WASH
Type
WASH
Details
by eluting with a mixture of cyclohexane/ethyl acetate 98/2 (66% yield as an oil)

Outcomes

Product
Name
Type
Smiles
C(C)OC=1C(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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